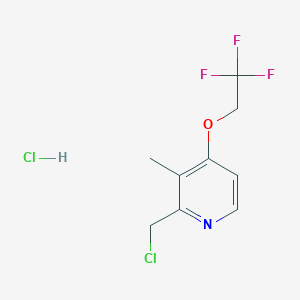

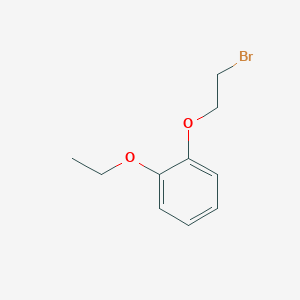

1-(2-Bromoethoxy)-2-ethoxybenzene

Übersicht

Beschreibung

“1-(2-Bromoethoxy)-2-ethoxybenzene” is a chemical compound . It is used in laboratory chemicals .

Synthesis Analysis

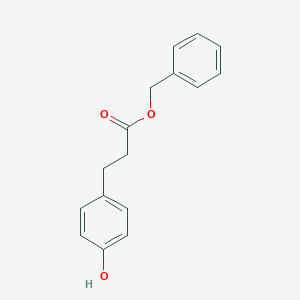

This compound can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo [3,4- c ]pyrrole (DPP) derivatives, which are stable and efficient pigments for two-photon excited fluorescence microscopy .Molecular Structure Analysis

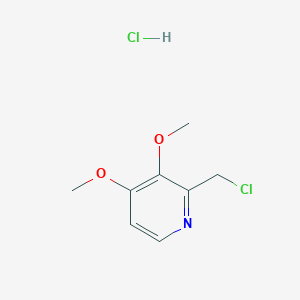

The molecular formula of “1-(2-Bromoethoxy)-2-ethoxybenzene” is C6H13BrO2 . Its molecular weight is 183.044 .Physical And Chemical Properties Analysis

The physical state of “1-(2-Bromoethoxy)-2-ethoxybenzene” is liquid . It has a clear appearance and a stench odor . The pH information is not available . The melting point range is 35 - 36 °C / 95 - 96.8 °F, and the boiling point range is 160 - 162 - °C / 320 323.6 °F at 16 mmHg .Wissenschaftliche Forschungsanwendungen

Pharmacology: Tamsulosin Hydrochloride Synthesis

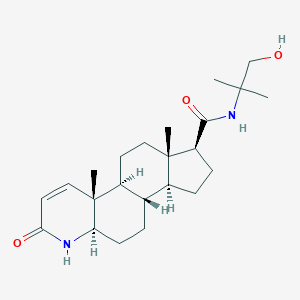

2-(2-Ethoxyphenoxy)ethyl Bromide is a key intermediate in the synthesis of Tamsulosin Hydrochloride , a medication used to treat benign prostatic hyperplasia (BPH). The compound facilitates the production of Tamsulosin, which is a selective α1-adrenoceptor inhibitor, improving urinary flow and reducing symptoms associated with BPH .

Organic Synthesis: Ether Formation

In organic chemistry, this compound is utilized for the preparation of ethers. It reacts with esters of mineral or organic acids with hydroxy or O-metal groups to form various ether compounds, which are significant in multiple industrial and pharmaceutical applications .

Material Science: Impurity Analysis

While not a direct application in material science, 2-(2-Ethoxyphenoxy)ethyl Bromide is identified as an impurity in certain drugs like sulphonamide. Its identification and quantification are crucial for the quality control of materials and compounds in the pharmaceutical industry .

Analytical Chemistry: Chemical Analysis

The compound’s properties, such as its molecular weight and structure, are essential for analytical methods in chemistry. It is used to understand reaction mechanisms and the synthesis of complex molecules .

Biochemistry: Intermediate in Drug Development

Beyond Tamsulosin, 2-(2-Ethoxyphenoxy)ethyl Bromide serves as an intermediate in the development of other drugs. Its role in the synthesis of novel pharmaceuticals is an area of ongoing research, contributing to advancements in medical treatments .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

A recent paper suggests that “1-(2-Bromoethoxy)-2-ethoxybenzene” can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo [3,4- c ]pyrrole (DPP) derivatives, which are stable and efficient pigments for two-photon excited fluorescence microscopy . This indicates a potential future direction for the use of this compound in the field of fluorescence microscopy.

Eigenschaften

IUPAC Name |

1-(2-bromoethoxy)-2-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-2-12-9-5-3-4-6-10(9)13-8-7-11/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYHGBZPUZBUTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186283 | |

| Record name | 1-(2-Bromoethoxy)-2-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3259-03-8 | |

| Record name | 1-(2-Bromoethoxy)-2-ethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3259-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromoethoxy)-2-ethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003259038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Bromoethoxy)-2-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-BROMOETHOXY)-2-ETHOXYBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMJ3274102 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 1-(2-Bromoethoxy)-2-ethoxybenzene in the synthesis of tamsulosin hydrochloride?

A1: 1-(2-Bromoethoxy)-2-ethoxybenzene serves as a crucial intermediate in the multi-step synthesis of tamsulosin hydrochloride. While the provided research papers [, ] do not detail the complete synthetic route, they highlight the importance of monitoring this specific intermediate during the manufacturing process. Its presence, even in trace amounts, within the final drug substance or formulated product could indicate incomplete reaction or potential impurities.

Q2: How can 1-(2-Bromoethoxy)-2-ethoxybenzene be quantified in the presence of tamsulosin hydrochloride?

A2: Both research papers [, ] describe analytical methods for quantifying 1-(2-Bromoethoxy)-2-ethoxybenzene alongside tamsulosin hydrochloride.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.